

solubility and stability of (1H-Indazol-4-YL)methanamine.

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Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

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An In-depth Technical Guide to the Solubility and Stability of (1H-Indazol-4-YL)methanamine

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Introduction

(1H-Indazol-4-YL)methanamine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the key considerations and experimental methodologies for determining the aqueous and organic solubility, as well as the chemical stability of (1H-Indazol-4-YL)methanamine.

The structural motif of (1H-Indazol-4-YL)methanamine, featuring a bicyclic aromatic indazole core and a primary aminomethyl substituent, suggests a molecule with a nuanced solubility profile and potential stability challenges that must be characterized early in the drug development process. The indazole ring system itself is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring.[2] It is known that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[3][4] This inherent stability of the core structure is a foundational aspect of its chemical behavior.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the empirical determination of these critical parameters.

Physicochemical Properties and Predicted Behavior

The solubility and stability of **(1H-Indazol-4-YL)methanamine** are dictated by its molecular structure. The presence of the indazole ring, a relatively non-polar aromatic system, contributes to its lipophilicity. Conversely, the methanamine group (-CH₂NH₂) is a polar, basic functional group capable of forming hydrogen bonds and undergoing protonation in acidic media, which is expected to enhance its aqueous solubility.

Based on the structure of a related compound, (1H-Indazol-4-YL)methanol, which possesses a hydroxymethyl group, we can infer that the solubility of **(1H-Indazol-4-YL)methanamine** will be a balance between its hydrophilic and lipophilic characteristics.[2] The aminomethyl group in **(1H-Indazol-4-YL)methanamine** is expected to have a more significant impact on aqueous solubility, particularly at lower pH values where it will be protonated, compared to the hydroxyl group of the methanol analog. For instance, 1H-indazol-4-amine is reported to be almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[5]

Solubility Profiling: A Methodological Approach

A comprehensive solubility profile is essential for formulation development, bioavailability assessment, and ensuring consistent results in biological assays. The following sections detail protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **(1H-Indazol-4-YL)methanamine** to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at

various pH values, ethanol, DMSO).

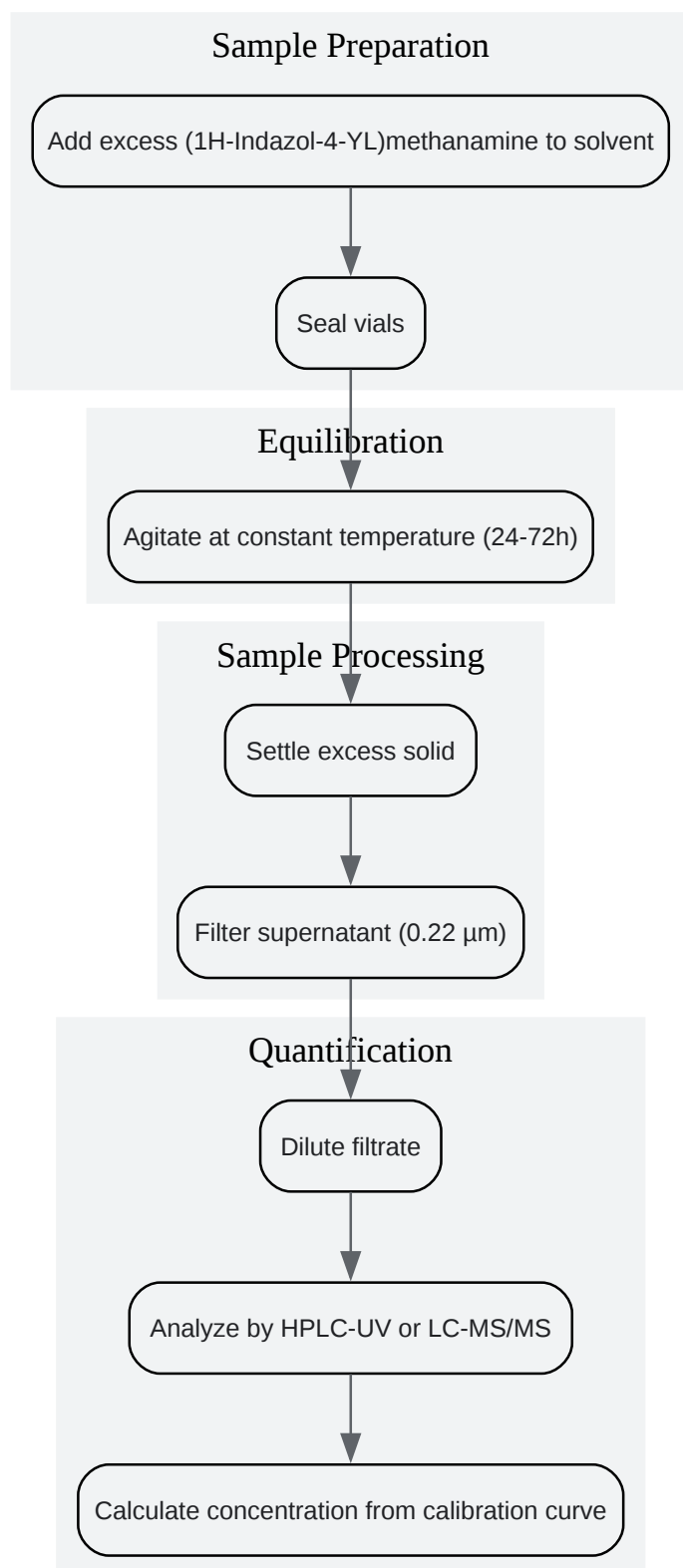
- Ensure enough solid is present so that some remains undissolved at equilibrium.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
 - Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.
- Quantification:
 - Dilute the filtered supernatant with a suitable mobile phase.
 - Analyze the concentration of **(1H-Indazol-4-YL)methanamine** in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
 - Construct a calibration curve using standards of known concentrations to quantify the solubility.

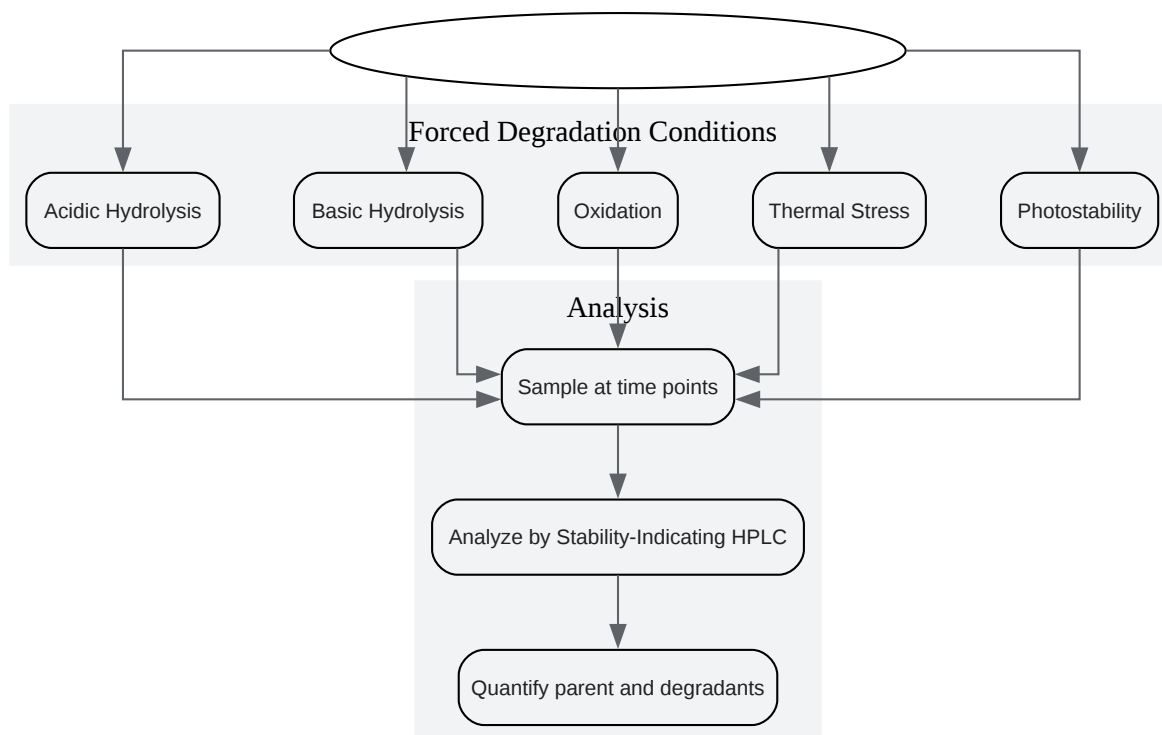
Data Presentation: Predicted and Experimental Solubility

Solvent System	Predicted Solubility	Experimental Determination Method	Result (mg/mL)
Deionized Water	Low to Moderate	Shake-Flask HPLC-UV	TBD
PBS (pH 5.0)	Moderate to High	Shake-Flask HPLC-UV	TBD
PBS (pH 7.4)	Moderate	Shake-Flask HPLC-UV	TBD
Ethanol	Moderate to High	Shake-Flask HPLC-UV	TBD
Dimethyl Sulfoxide (DMSO)	High	Shake-Flask HPLC-UV	TBD

TBD: To be determined by experimentation.

Visualizing the Solubility Determination Workflow





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